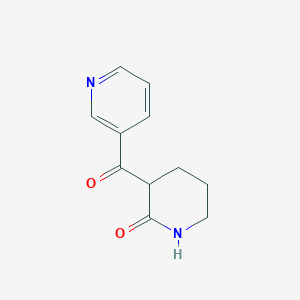

3-(Pyridine-3-carbonyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(pyridine-3-carbonyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10(8-3-1-5-12-7-8)9-4-2-6-13-11(9)15/h1,3,5,7,9H,2,4,6H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBAXTWXMULZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395389 | |

| Record name | 3-(Pyridine-3-carbonyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144751-22-4 | |

| Record name | 3-(Pyridine-3-carbonyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations of 3 Pyridine 3 Carbonyl Piperidin 2 One Transformations

Mechanistic Pathways of Catalytic Hydrogenation and Reduction Reactions

The reduction of the pyridine (B92270) moiety in 3-carbonyl pyridine precursors is a fundamental transformation for accessing the corresponding piperidine (B6355638) structures. Metal-free transfer hydrogenation using trichlorosilane (B8805176) in the presence of a catalyst like hexamethylphosphoric triamide (HMPA) provides an effective pathway. nih.govacs.org

The proposed mechanism for this reduction involves several key steps. Initially, the pyridine nitrogen is activated by reacting with trichlorosilane. The HMPA catalyst then facilitates the transfer of a hydride from another trichlorosilane molecule to the activated pyridine ring. This process is repeated, leading to the stepwise reduction of the aromatic ring to ultimately yield the piperidine scaffold. The carbonyl group at the 3-position directs the regioselectivity of the reduction process. nih.govacs.org

Another significant pathway is the rhodium-catalyzed transfer hydrogenation of quaternary pyridinium (B92312) salts. thieme-connect.com This method can be highly chemoselective, yielding either tetrahydropyridines or fully reduced piperidines depending on the substitution pattern of the pyridinium ring. The reaction typically uses a formic acid/triethylamine (HCOOH-Et₃N) mixture as the hydrogen source and can achieve high efficiency with very low catalyst loadings. thieme-connect.com The mechanism is believed to involve the formation of a rhodium-hydride species which then delivers hydride to the electron-deficient pyridinium ring. The presence of an iodide anion has been shown to promote the catalytic activity. thieme-connect.com

Cascade and Tandem Reaction Mechanisms for Ring Formation and Functionalization

The synthesis of complex heterocyclic structures like functionalized piperidinones often employs elegant and efficient cascade or tandem reactions. These processes, where multiple bond-forming events occur in a single pot, increase molecular complexity rapidly and are highly atom-economical. acs.org

One such mechanistic paradigm involves a sequence initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. nih.govyoutube.com For instance, a three-component reaction between an aldehyde, an active methylene (B1212753) compound like malononitrile, and an N-alkyl-2-cyanoacetamide can lead to highly functionalized pyridines. nih.gov The proposed tandem process begins with the base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. This is followed by a Michael addition of the N-alkyl-2-cyanoacetamide to the newly formed electron-deficient alkene. The sequence culminates in an intramolecular cyclization and subsequent aromatization (often through autoxidation) to furnish the pyridine ring. nih.gov

Intramolecular Processes and Rearrangement Mechanisms (e.g., bicyclic aziridinium (B1262131) ion intermediates)

Intramolecular rearrangements provide powerful strategies for constructing and modifying piperidine rings, often with high stereocontrol. A notable example involves the formation and ring-opening of bicyclic aziridinium ions. nih.govchemrxiv.org This mechanistic pathway is particularly useful for the synthesis of substituted piperidines from acyclic or other cyclic precursors.

The process is initiated by the internal nucleophilic attack of an aziridine (B145994) nitrogen onto a carbon bearing a leaving group within the same molecule, typically on a side chain. nih.gov For example, starting with a 2-(4-hydroxybutyl)aziridine, the hydroxyl group can be converted into a good leaving group, such as a tosylate. The aziridine nitrogen then displaces the tosylate, forming a strained 1-azoniabicyclo[4.1.0]heptane intermediate—a stable bicyclic aziridinium ion. nih.govchemrxiv.org

Due to its high ring strain, this bicyclic intermediate is susceptible to nucleophilic attack. The subsequent ring-opening is both regio- and stereospecific. nih.gov Nucleophilic attack at the C2 carbon of the original aziridine ring leads to the formation of a substituted piperidine, while attack at the C3 carbon would result in an azepane. chemrxiv.org This method allows for the controlled installation of substituents onto the piperidine ring via an elegant rearrangement that proceeds through a well-defined bicyclic cationic intermediate. nih.govchemrxiv.org

In the context of transition metal catalysis, other intramolecular rearrangements have been proposed. For instance, during the rhodium-catalyzed functionalization of dihydropyridine (B1217469) derivatives, deuterium (B1214612) labeling studies have suggested the possibility of a 1,4-Rh shift as a key mechanistic step in certain cases. This involves the migration of the rhodium complex along the carbon framework before the final product is released.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

In the asymmetric synthesis of chiral 3-substituted piperidines, rhodium catalysts paired with chiral phosphine (B1218219) ligands have demonstrated remarkable performance. nih.govresearchgate.net For example, the Rh-catalyzed asymmetric reductive Heck reaction of boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate furnishes 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.gov The proposed catalytic cycle involves several key steps:

Coordination: The chiral ligand coordinates to the rhodium(I) precursor.

Transmetalation: The boronic acid transfers its organic group to the rhodium center.

Carbometalation: The rhodium-aryl or -vinyl species adds across the double bond of the dihydropyridine substrate. This step is often regio- and enantioselective, controlled by the chiral ligand.

Protodemetalation: The resulting rhodium intermediate is protonated, typically by water, to release the product and regenerate the active catalyst. chemrxiv.org

The specific ligand used has a profound impact on the reaction's outcome. For instance, in the Rh(III)-catalyzed synthesis of pyridines from oximes and alkynes, using the sterically bulky Cp* ligand versus the Cpt ligand can lead to complementary regioselectivity.

Furthermore, metal-ligand cooperativity plays a crucial role in the efficiency of certain catalytic hydrogenations. In systems using ruthenium pincer complexes, the ligand is not merely a spectator but actively participates in the reaction mechanism, for instance, by facilitating proton or hydride transfer steps. The addition of basic co-catalysts, such as potassium tert-butoxide (KOtBu), can also dramatically enhance catalytic activity, sometimes by promoting an initial transesterification of the substrate to a more reactive derivative.

The table below summarizes the role of different catalytic systems in related transformations.

| Catalytic System | Transformation | Role of Catalyst/Reagents | Selectivity |

| [Rh(cod)OH]₂ / Chiral Ligand (e.g., SEGPHOS) | Asymmetric Reductive Heck | Forms chiral environment, facilitates carbometalation | High Enantioselectivity |

| HMPA / HSiCl₃ | Transfer Hydrogenation of Pyridines | Activates pyridine and facilitates hydride transfer (metal-free) | Chemoselective |

| [CpRhCl₂]₂ / HCOOH-Et₃N | Transfer Hydrogenation of Pyridinium Salts | Forms Rh-hydride for reduction | Chemoselective |

| Ru(II)-Pincer Complexes / KOtBu | Ester Hydrogenation | Metal-ligand cooperation, base promotes reactivity | Rate Enhancement |

| [RhCpCl₂]₂ vs. [RhCptCl₂]₂ | Pyridine Synthesis from Oximes | Steric bulk of ligand controls alkyne insertion | Complementary Regioselectivity |

Structure Activity Relationship Sar Studies of 3 Pyridine 3 Carbonyl Piperidin 2 One Analogues

Impact of Substituent Variations on Molecular Recognition and Target Binding

The biological activity of 3-(pyridine-3-carbonyl)piperidin-2-one analogues is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and piperidinone rings. These modifications directly influence how the molecule interacts with its biological target, affecting binding affinity and inhibitory potency.

Research has shown that the pyridine moiety is a crucial component for the biological activity of these compounds. nih.govmdpi.comnih.gov The nitrogen atom within the pyridine ring can modulate lipophilicity, improve aqueous solubility, and form critical hydrogen bonds with the target protein. nih.gov For instance, in the context of c-Met inhibition, replacing the central benzene (B151609) ring of the known inhibitor Cabozantinib with an unsubstituted pyridine ring resulted in a compound with comparable inhibitory activity (IC50 of 4.9 nM versus 5.4 nM for Cabozantinib). mdpi.com Conversely, introducing a trimethylpyridine ring in the same position led to a dramatic loss of activity, with only 3.8% inhibition at a 1 µM concentration. mdpi.com This highlights the stringent steric and electronic requirements of the binding pocket.

Substitutions on the piperidinone ring also play a pivotal role. Studies on analogues with a 3-carboxypiperidin-2-one scaffold revealed that compounds with an α-substituent generally exhibit higher c-Met kinase inhibitory activity. bohrium.com Among various α-substituents, a methyl group was found to be the most favorable for activity. bohrium.com Furthermore, the nature of the group attached to the piperidinone can significantly impact potency. For example, analogues containing a 6,7-dimethoxyquinoline (B1600373) moiety demonstrated enhanced biological activities. bohrium.com

The following table summarizes the impact of various substituents on the c-Met inhibitory activity of this compound analogues:

| Compound/Analogue | Modification | Target | IC50 | Reference |

| Cabozantinib Analogue | Unsubstituted pyridine core | c-Met | 4.9 nM | mdpi.com |

| Cabozantinib Analogue | Trimethylpyridine core | c-Met | >1 µM (3.8% inhibition) | mdpi.com |

| Analogue 20b | α-methyl substituent on piperidinone and 6,7-dimethoxyquinoline | c-Met | 8.6 nM | bohrium.com |

| General Observation | α-substituent on piperidinone | c-Met | Generally higher activity | bohrium.com |

Influence of Piperidinone Ring Conformation on Biological Activity

The conformation of the piperidinone ring is a critical determinant of the biological activity of this compound analogues. The three-dimensional arrangement of the atoms in this ring dictates the spatial orientation of the key pharmacophoric elements, thereby influencing how the molecule fits into the binding site of its target protein.

The piperidinone ring, being a six-membered heterocycle, can adopt various conformations, such as chair, boat, and twist-boat. nih.gov The preferred conformation is influenced by the substituents on the ring and their interactions. This conformational preference is crucial for aligning the pyridine-3-carbonyl group and other essential moieties in an optimal geometry for binding.

For c-Met inhibitors based on the 3-carboxylpiperidin-2-one scaffold, docking studies have indicated that a specific conformation is necessary for effective binding to the ATP binding site of the kinase. bohrium.com The piperidinone ring helps to position the molecule correctly, allowing for key hydrogen bond and hydrophobic interactions. Any deviation from this optimal conformation, perhaps due to bulky or unfavorably positioned substituents, can lead to a significant decrease or complete loss of inhibitory activity. This underscores the importance of the piperidinone ring not just as a structural support but as an active contributor to the molecule's bioactive conformation.

Stereochemical Requirements for Enhanced Potency and Selectivity (e.g., R-configuration for c-Met inhibition)

Stereochemistry plays a crucial role in the potency and selectivity of this compound analogues, particularly in their function as c-Met inhibitors. The spatial arrangement of atoms at chiral centers can dramatically affect how a molecule interacts with its biological target, which is itself a chiral entity.

A significant finding in the development of c-Met inhibitors based on the 3-carboxylpiperidin-2-one scaffold is the preference for the R-configuration at the chiral center of the piperidinone ring. bohrium.com Docking analyses have provided a molecular basis for this observation. The (R)-enantiomer of a potent analogue was shown to fit snugly into the ATP binding site of c-Met, forming key hydrogen bonds and hydrophobic interactions. bohrium.com In contrast, the (S)-enantiomer failed to dock properly, suggesting that its stereochemistry prevents it from adopting the necessary conformation for effective binding. bohrium.com

This stereochemical preference is a common theme in drug design, where one enantiomer often exhibits the desired biological activity while the other is less active or may even have off-target effects. The strict stereochemical requirement for the R-configuration in these c-Met inhibitors highlights the highly specific nature of the interaction between the drug and its target.

The following table illustrates the importance of stereochemistry in c-Met inhibition:

| Enantiomer | Target | Activity | Reference |

| (R)-enantiomer | c-Met | Active, docks properly in binding site | bohrium.com |

| (S)-enantiomer | c-Met | Inactive, fails to dock properly | bohrium.com |

Analysis of Key Pharmacophoric Elements within the this compound Scaffold

The this compound scaffold contains several key pharmacophoric elements that are essential for its biological activity. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

Within this scaffold, the following elements have been identified as critical:

The Pyridine Ring: As a heterocyclic aromatic ring, it serves as a crucial interaction point. mdpi.comnih.gov The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions with aromatic amino acid residues in the target's binding site. nih.gov Its planarity and ability to engage in these interactions are vital for anchoring the molecule correctly. nih.gov The introduction of fluorine to the pyridine ring has been shown to improve antibacterial activity, possibly by altering the electron cloud density and enhancing binding or cell penetration. nih.gov

The Carbonyl Group of the Pyridine-3-carbonyl Moiety: This carbonyl group is a key hydrogen bond acceptor. It often forms a critical hydrogen bond with a specific amino acid residue in the hinge region of kinase domains, a common feature for many kinase inhibitors. This interaction is often essential for high-affinity binding.

The Piperidin-2-one Ring: This lactam ring serves as a rigid scaffold that correctly orients the other pharmacophoric groups. nih.gov The carbonyl group within the piperidinone ring can also act as a hydrogen bond acceptor. Furthermore, as discussed previously, the conformation and stereochemistry of this ring are critical for biological activity.

Substituents on the Piperidinone and Pyridine Rings: As detailed in section 4.1, substituents at specific positions can significantly modulate activity. For example, an α-methyl group on the piperidinone ring and a 6,7-dimethoxyquinoline moiety attached to the scaffold have been shown to enhance c-Met inhibitory activity. bohrium.com These substituents can make additional favorable contacts with the target protein, thereby increasing binding affinity.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Pyridine 3 Carbonyl Piperidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

High-resolution ¹H-NMR and ¹³C-NMR spectroscopy are indispensable tools for determining the precise atomic connectivity and chemical environment of a molecule. The predicted spectra for 3-(Pyridine-3-carbonyl)piperidin-2-one would exhibit distinct signals corresponding to the pyridine (B92270) ring and the piperidin-2-one moiety.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the aromatic protons of the pyridine ring and the aliphatic protons of the piperidin-2-one ring. The four protons on the pyridine ring will appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. The signals for the piperidin-2-one ring protons will be found in the upfield region. The proton on the carbon atom adjacent to the two carbonyl groups (C3) is expected to be significantly deshielded. The N-H proton of the lactam will likely appear as a broad singlet.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum will provide information on all eleven carbon atoms in the molecule. The carbon atoms of the pyridine ring are expected to resonate in the δ 120-155 ppm range. The two carbonyl carbons (the ketone and the amide/lactam) will be the most downfield-shifted signals, typically appearing above δ 165 ppm. The aliphatic carbons of the piperidin-2-one ring will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-2 | ~8.9 - 9.1 | dd | ~2.0, 0.8 |

| Pyridine H-6 | ~8.7 - 8.9 | dd | ~4.8, 1.6 |

| Pyridine H-4 | ~8.0 - 8.2 | dt | ~8.0, 1.8 |

| Pyridine H-5 | ~7.4 - 7.6 | ddd | ~8.0, 4.8, 0.8 |

| Piperidinone H-3 | ~4.0 - 4.5 | m | - |

| Piperidinone H-6 | ~3.3 - 3.5 | m | - |

| Piperidinone H-4 | ~2.0 - 2.4 | m | - |

| Piperidinone H-5 | ~1.8 - 2.2 | m | - |

| Lactam N-H | ~7.5 - 8.5 | br s | - |

Interactive Data Table: Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ketone C=O | ~195 - 205 |

| Lactam C=O | ~170 - 175 |

| Pyridine C-2 | ~152 - 155 |

| Pyridine C-6 | ~148 - 151 |

| Pyridine C-4 | ~135 - 138 |

| Pyridine C-3 | ~130 - 133 |

| Pyridine C-5 | ~123 - 126 |

| Piperidinone C-3 | ~50 - 55 |

| Piperidinone C-6 | ~40 - 45 |

| Piperidinone C-4 | ~25 - 30 |

| Piperidinone C-5 | ~20 - 25 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HR-MS)

High-resolution mass spectrometry (HR-MS) is critical for determining the elemental composition and molecular weight of a compound with high accuracy. For this compound (C₁₁H₁₂N₂O₂), the calculated exact mass is 204.0899 g/mol . In a typical ESI-HRMS experiment, the compound would be detected as a protonated molecular ion, [M+H]⁺, with an expected m/z of 205.0972.

Fragmentation analysis provides insight into the compound's structure by breaking it down into smaller, characteristic ions. The most likely fragmentation pathway would involve the cleavage of the bond between the pyridine-3-carbonyl moiety and the piperidin-2-one ring. This would result in two primary fragment ions: one corresponding to the nicotinoyl cation and another related to the piperidin-2-one structure.

Interactive Data Table: Predicted HR-MS Fragmentation Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₁₁H₁₃N₂O₂]⁺ | 205.0972 | Protonated molecular ion |

| Fragment 1 | [C₆H₄NO]⁺ | 106.0287 | Nicotinoyl cation (cleavage at ketone-ring bond) |

| Fragment 2 | [C₅H₈NO]⁺ | 98.0600 | Protonated piperidin-2-one (after rearrangement) |

| Fragment 3 | [C₅H₅N]⁺ | 79.0444 | Pyridine radical cation (loss of CO from Fragment 1) |

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands from the two carbonyl groups. The ketone C=O stretching vibration is anticipated around 1680-1700 cm⁻¹, while the amide (lactam) C=O stretch will likely appear at a slightly lower frequency, around 1650-1670 cm⁻¹. The N-H stretching of the lactam should produce a band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching from the pyridine ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidinone ring would be seen just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR/FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Lactam Amide | 3200 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Piperidinone Ring | 2850 - 3000 | Medium |

| C=O Stretch | Ketone | 1680 - 1700 | Strong |

| C=O Stretch | Lactam Amide | 1650 - 1670 | Strong |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| N-H Bend | Lactam Amide | 1500 - 1550 | Medium |

| C-N Stretch | Lactam Amide | 1200 - 1350 | Medium |

Electronic Absorption Spectroscopy (e.g., UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophores in this compound are the pyridine ring conjugated with the ketone carbonyl group, and the isolated lactam carbonyl group.

The conjugated system is expected to give rise to strong π→π* transitions at shorter wavelengths, likely in the 220-280 nm range. The carbonyl groups also possess non-bonding electrons (n electrons) which can be excited to anti-bonding π* orbitals. These n→π* transitions are typically much weaker in intensity and occur at longer wavelengths, potentially appearing as a shoulder on the main absorption bands or as a weak band above 300 nm. masterorganicchemistry.com The exact position of these absorption maxima can be influenced by the solvent used for the analysis.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

| ~230 - 250 | High | π→π | Pyridine-carbonyl conjugated system |

| ~260 - 280 | Moderate | π→π | Pyridine ring |

| ~300 - 320 | Low | n→π* | Ketone and Lactam C=O groups |

Computational Chemistry and Molecular Modeling of 3 Pyridine 3 Carbonyl Piperidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a chemical system. For 3-(Pyridine-3-carbonyl)piperidin-2-one, such calculations reveal the distribution of electrons and the forces governing the molecular geometry, which are crucial for its chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has become a pivotal tool in modern chemistry for predicting molecular geometries, electronic properties, and reaction mechanisms with a favorable balance between accuracy and computational cost. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be used to optimize the geometry of this compound to its lowest energy conformation.

The optimization process yields precise information on bond lengths, bond angles, and dihedral angles. For instance, calculations on related pyridine (B92270) and piperidone structures reveal expected bond lengths for C-C, C-N, C=O, and C-H bonds. The planarity of the pyridine ring and the conformation of the piperidin-2-one ring, including the degree of pyramidalization at the nitrogen atom, can be accurately determined. These geometric parameters are essential for understanding the molecule's three-dimensional shape and steric profile.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-C | 1.53 Å |

| C-N | 1.46 Å | |

| C=O | 1.23 Å | |

| N-H | 1.01 Å | |

| Bond Angles | C-N-C | 120.5° |

| N-C-C | 115.8° | |

| C-C=O | 121.0° | |

| Dihedral Angle | C-N-C-C | 15.2° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's ability to interact with other chemical species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is likely to be distributed over the electron-rich pyridine ring, while the LUMO may be localized on the carbonyl group and the pyridine ring, which can accept electron density. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity profile.

Table 2: Illustrative Frontier Molecular Orbital Properties and Reactivity Descriptors Note: This table illustrates typical FMO data based on studies of similar pyridine and piperidone derivatives.

| Parameter | Symbol | Formula | Typical Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Chemical Softness | S | 1 / (2η) | 0.19 eV-1 |

| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | 3.85 eV |

| Electrophilicity Index | ω | χ2 / (2η) | 2.80 eV |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular delocalization, charge transfer, and stabilizing interactions within a molecule. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant charge delocalization and greater stabilization of the molecule.

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions Note: This table shows examples of stabilizing interactions and their energies as determined by NBO analysis in related heterocyclic systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) Npyridine | π(C-C)pyridine | ~5.5 | Intramolecular Charge Transfer |

| LP(2) Ocarbonyl | σ(N-C)piperidine | ~2.1 | Hyperconjugation |

| π(C-C)pyridine | π(C=O) | ~15.8 | π-Delocalization |

| σ(C-H) | σ(C-N) | ~3.0 | Hyperconjugation |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP map displays regions of different electrostatic potential on the molecule's surface. Electron-rich areas, characterized by negative potential (typically colored red or yellow), are susceptible to electrophilic attack, while electron-deficient areas, with positive potential (colored blue), are prone to nucleophilic attack.

For this compound, the MESP map would likely show a region of high negative potential around the carbonyl oxygen atom and the pyridine nitrogen atom, identifying them as primary sites for interactions with electrophiles or as hydrogen bond acceptors. Conversely, the hydrogen atom attached to the piperidinone nitrogen (N-H) would exhibit a positive potential, indicating its role as a hydrogen bond donor.

Molecular Docking Studies for Ligand-Biological Target Interactions

While quantum chemical calculations describe the intrinsic properties of the molecule, molecular docking simulations predict how it might interact with a biological target, such as a protein receptor or enzyme. This computational technique is crucial in drug discovery for predicting the binding mode and affinity of a small molecule within the active site of a protein.

Prediction of Binding Modes and Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic, π-π Stacking)

Molecular docking involves placing the ligand (this compound) into the binding site of a target protein in various conformations and orientations and scoring the resulting poses. The analysis of the best-scoring poses reveals the most probable binding mode and identifies the key intermolecular interactions that stabilize the ligand-protein complex.

For this compound, several types of interactions are possible depending on the specific amino acid residues in the target's binding pocket:

Hydrogen Bonding: The carbonyl oxygen and pyridine nitrogen are potential hydrogen bond acceptors, while the N-H group of the piperidinone ring is a hydrogen bond donor.

Hydrophobic Interactions: The aliphatic part of the piperidinone ring can form hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The electron-rich pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

These predicted interactions provide a structural hypothesis for the molecule's biological activity and can guide the design of more potent analogues.

Table 4: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site Note: This table illustrates the types of interactions that would be identified through molecular docking studies.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O) | Ser, Thr, Asn, Gln |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Ser, Thr, Lys, Arg |

| Hydrogen Bond (Donor) | Piperidinone Amide (N-H) | Asp, Glu, Carbonyl Backbone |

| π-π Stacking | Pyridine Ring | Phe, Tyr, Trp, His |

| Hydrophobic | Piperidinone Ring (CH2 groups) | Ala, Val, Leu, Ile |

Estimation of Binding Affinities and Orientations within Active Sites

Molecular docking is a primary computational method used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein. This technique evaluates various possible conformations of the ligand and scores them based on a function that approximates the free energy of binding. For derivatives and analogues of this compound, docking studies have been instrumental in identifying key interactions that stabilize the ligand-protein complex.

Research on structurally related piperidine (B6355638) and pyridine derivatives reveals common interaction patterns. The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor, while the carbonyl groups can form hydrogen bonds with amino acid residues in the target's active site. mdpi.com For example, in studies of various heterocyclic compounds, including those with pyridine moieties, docking simulations have identified specific amino acid residues like R136, R57, and Y133 as key interaction points within a protein's active site. mdpi.com

Docking studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which share the piperidinone core, have shown that these compounds can achieve favorable binding energies, with calculated interaction energies reaching as low as -109.10 kcal/mol. nih.gov These strong interactions are primarily driven by van der Waals forces. nih.gov Similarly, molecular docking of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, which also feature a pyridine-like structure, identified compounds with strong binding scores (e.g., -7.43 kcal/mol) against the α-amylase enzyme, indicating potent inhibitory potential. nih.gov These findings suggest that the pyridine and piperidinone scaffolds are well-suited for fitting into enzymatic binding pockets. nih.gov

The specific interactions for analogues often involve hydrogen bonds and hydrophobic contacts. For instance, the amide linker in some complex piperidine derivatives engages in polar contacts with residues such as Thr439, while hydrophobic pockets can accommodate aryl moieties attached to the core structure. researchgate.net The binding affinity of piperine (B192125), a natural alkaloid with some structural similarities, was calculated to be -8.3 kcal/mol against the mTOR protein, which is comparable to known inhibitors. nih.gov These examples from related structures underscore the potential of the this compound scaffold to form stable and high-affinity interactions with biological targets.

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Citation |

| Pteridinone Derivatives | PLK1 | R136, R57, Y133, L69, L82, Y139 | Not specified | mdpi.com |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | 5N21 (Cancer-related protein) | Not specified | -109.10 (Interaction Energy) | nih.gov |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile Derivatives | α-Amylase | Not specified | -7.43 | nih.gov |

| Piperine | mTOR | Not specified | -8.3 | nih.gov |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Analogues | NLRP3 | Val404, Leu405, Arg578, His663 | Not specified | researchgate.net |

Application of Structure-Based Drug Design (SBDD) Principles to this compound Analogues

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target, typically determined through X-ray crystallography or NMR spectroscopy, to design novel inhibitors. nih.gov This methodology allows chemists to visualize the binding site and create molecules with complementary shapes and chemical features, thereby optimizing binding affinity and selectivity while minimizing off-target effects. nih.govd-nb.info

For analogues of this compound, SBDD principles are critical for targeted therapeutic development. The benzoylpiperidine fragment, a structure related to the core of the title compound, is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules and its metabolic stability. nih.gov SBDD applied to analogues often begins with a known scaffold, which is then systematically modified to improve its interaction with the target.

An example of SBDD in action involves the design of selective inhibitors for phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). nih.gov Starting with a less selective compound, researchers used the co-crystal structure to guide the design of new analogues with significantly improved potency and over 1000-fold selectivity against related kinases. nih.gov This process involves identifying unique subpockets in the target's active site that can be exploited. For instance, the axial orientation of a substituent on a piperidine ring, enforced by what is known as pseudoallylic strain, can allow a molecule to extend into a specific hotspot within a binding site, enhancing affinity. nih.gov

The application of SBDD to analogues of this compound would involve:

Identifying a Therapeutic Target: Determining a protein target where inhibition would be beneficial.

Structural Analysis: Obtaining the 3D structure of the target protein, often in complex with a starting ligand or a known inhibitor.

In Silico Docking: Docking the this compound scaffold into the active site to predict its binding mode.

Rational Modification: Modifying the scaffold by adding or altering functional groups to enhance interactions with specific amino acid residues. For example, adding a hydrogen bond donor or acceptor to interact with a polar residue or adding a hydrophobic group to fill a greasy pocket. Research on related pyridine derivatives has shown that adding electron-donating groups can enhance hydrogen bonding and improve bioavailability. mdpi.com

Synthesis and Evaluation: Synthesizing the newly designed analogues and testing their biological activity, feeding the results back into the design cycle for further optimization.

This iterative cycle of design, synthesis, and testing is the hallmark of SBDD and has proven to be a highly effective strategy for developing novel therapeutics. d-nb.info

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand in a protein's binding site, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing insights into the conformational flexibility of both the ligand and the protein, the stability of their interactions, and the role of solvent molecules. nih.govwu.ac.th

For this compound and its analogues, MD simulations are crucial for two main purposes: analyzing the conformational preferences of the molecule itself and assessing the stability of its binding to a target protein.

Conformational Analysis: The six-membered piperidine ring is not planar and can adopt several conformations, primarily the chair, boat, and twist-boat forms. researchgate.net The substitution pattern and the nature of the substituents heavily influence which conformation is most stable. nih.govresearchgate.net For N-acylpiperidines, computational studies have shown that pseudoallylic strain can force a substituent at the 2-position into an axial orientation, with this conformer being more stable by up to 3.2 kcal/mol compared to the equatorial orientation. nih.gov The twist-boat conformation is generally found to be less favorable than the chair conformation by about 1.5 kcal/mol. nih.gov Understanding these conformational preferences is vital as the three-dimensional shape of a molecule dictates how it fits into a receptor's binding site.

Binding Stability: When a ligand-protein complex is subjected to an MD simulation, its stability can be assessed by monitoring metrics such as the Root Mean Square Deviation (RMSD). A low and stable RMSD value over the course of the simulation (e.g., 50 to 100 nanoseconds) indicates that the ligand remains firmly bound in its initial docked pose. mdpi.comnih.gov For example, MD simulations of piperine bound to the mTOR protein confirmed that it remained stable in the active site over 100 ns. nih.gov Similarly, simulations of pteridinone derivatives in the active site of the PLK1 protein showed stability for 50 ns, reinforcing the docking results. mdpi.com MD simulations can also reveal key residues that are critical for stabilizing the inhibitor, providing a more detailed picture of the binding interactions than docking alone. researchgate.net

| System | Simulation Time | Key Finding | Metric | Citation |

| Pteridinone Derivatives in PLK1 | 50 ns | Ligands remained stable in the active site. | RMSD | mdpi.com |

| Piperine in mTOR | 100 ns | Stable and firmly bound in the active site. | RMSD | nih.gov |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Analogue in NLRP3 | 100 ns | Binding pose was conserved throughout the simulation. | RMSD | researchgate.net |

| Bioactive Compounds in NF-κB | 1000 ps | Ligands have constant binding energy to the protein. | Total Energy | wu.ac.th |

| N-acylpiperidines | Not applicable (QM Calculation) | Axial orientation of 2-substituent is favored; twist-boat conformation is ~1.5 kcal/mol less favorable than chair. | ΔG | nih.gov |

Biochemical Target Interaction Studies of 3 Pyridine 3 Carbonyl Piperidin 2 One and Its Derivatives

In Vitro Enzyme Inhibition Profile

The core structure of 3-(pyridine-3-carbonyl)piperidin-2-one has served as a foundation for the development of various enzyme inhibitors. The following sections outline the inhibitory activities of its derivatives against several classes of enzymes.

Kinase Inhibition (e.g., c-Met, PIM-1, IKKβ)

Research into PIM-1 kinase, a serine/threonine kinase implicated in various cancers, has led to the development of pyridine-quinoline hybrid structures. These compounds, while not direct derivatives of this compound, share the pyridine (B92270) motif and have demonstrated PIM-1 inhibition. For instance, certain pyridine-quinoline hybrids have been identified as potent inhibitors of PIM-1 kinase, inducing apoptosis in cancer cell lines. nih.gov

In the context of IKKβ, a key component in the NF-κB signaling pathway, a monoketone analog of curcumin, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), has been shown to directly inhibit IKKβ kinase activity. nih.govnih.gov This compound potently suppresses the NF-κB signaling pathway by targeting IKK. nih.govnih.gov Studies have shown that EF24 blocks the nuclear translocation of NF-κB with an IC₅₀ value of 1.3 µM and directly inhibits the catalytic activity of IKK in in vitro systems. nih.gov

A patent has also described pyridine derivatives with IKK-β inhibiting activity, further suggesting the potential of this chemical class in targeting this kinase. google.com

Table 1: IKKβ Inhibitory Activity of a Piperidin-4-one Derivative

| Compound | Target | Activity | Reference |

| 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24) | IKKβ | IC₅₀ = 1.3 µM (for NF-κB nuclear translocation) | nih.gov |

Cholinesterase (AChE, BChE) and Glutathione S-Transferase (GST) Inhibition

Derivatives of the pyridine scaffold have been synthesized and evaluated for their potential to inhibit cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine (B1216132). A series of pyridine derivatives featuring a carbamic or amidic function were designed as cholinesterase inhibitors. nih.gov

Within this series, a carbamate (B1207046) derivative, compound 8 , emerged as the most potent inhibitor of human acetylcholinesterase (hAChE), while another carbamate, compound 11 , was the most effective inhibitor of human butyrylcholinesterase (hBChE). nih.gov Molecular docking studies suggested that compound 8 binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

Information regarding the direct inhibition of Glutathione S-Transferase (GST) by this compound or its close derivatives is not prominent in the currently available scientific literature.

Table 2: Cholinesterase Inhibitory Activity of Pyridine Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| Carbamate 8 | hAChE | 0.153 ± 0.016 | nih.gov |

| Carbamate 11 | hBChE | 0.828 ± 0.067 | nih.gov |

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of 2-arachidonoylglycerol. The piperidine (B6355638) scaffold is considered a promising basis for the development of reversible MAGL inhibitors. mdpi.com Research in this area has led to the discovery of a new class of benzylpiperidine-based MAGL inhibitors. nih.govacs.org

While not direct derivatives of this compound, these benzylpiperidine compounds provide insight into how modifications of the piperidine ring can lead to potent and selective MAGL inhibition. nih.govacs.org For example, a synthesized benzylpiperidine MAGL inhibitor, compound 7 , demonstrated an IC₅₀ value of 133.9 nM. acs.org Further modifications led to the identification of compound 13 , which also showed potent, reversible, and selective inhibition of MAGL. acs.org

Table 3: MAGL Inhibitory Activity of Benzylpiperidine Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

| Compound 7 | MAGL | 133.9 | acs.org |

Cholesterol 24-Hydroxylase (CH24H) Inhibition

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme that plays a crucial role in cholesterol homeostasis in the brain. The pyridine scaffold has been a key element in the design of potent and selective CH24H inhibitors.

Extensive structure-activity relationship (SAR) studies have been conducted on 4-arylpyridine derivatives. These studies led to the identification of soticlestat (B610926) ((4-benzyl-4-hydroxypiperidin-1-yl)(2,4′-bipyridin-3-yl)methanone), a potent, selective, and brain-penetrant CH24H inhibitor with an IC₅₀ of 7.4 nM. The development of these inhibitors was guided by structure-based drug design, utilizing X-ray co-crystal structures of the inhibitors bound to CH24H.

The research highlighted the importance of the pyridine nitrogen for direct ligation to the heme iron in the enzyme's active site. Modifications to the piperidine ring and the arylpyridine core were systematically explored to optimize potency and selectivity against other cytochrome P450 enzymes like CYP3A4.

In Vitro Receptor Binding and Functional Assays

The piperidine moiety is a common feature in ligands for various receptors. Studies on dual-target ligands have explored piperidine-based compounds for their affinity towards histamine (B1213489) H3 and sigma-1 receptors. For instance, certain piperidine derivatives have been identified as having dual activity at these receptors, with the protonated piperidine ring playing a crucial role in binding to the sigma-1 receptor. nih.gov

While direct receptor binding data for this compound is scarce in the reviewed literature, the established importance of the piperidine ring in receptor interactions suggests that derivatives of this compound could be of interest for future receptor binding studies. Research on N-n-propyl-3-phenylpiperidines has shown high affinity and selectivity for the D4 dopamine (B1211576) receptor, indicating the potential of the 3-substituted piperidine scaffold in targeting G-protein coupled receptors. acs.org

Histamine Receptors (H3R) Binding

The histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system, is a significant target in drug discovery for neurological disorders. It acts as both an autoreceptor, modulating the synthesis and release of histamine, and a heteroreceptor, influencing the release of other neurotransmitters like acetylcholine and dopamine. nih.govnih.gov

Research into piperidine and piperazine (B1678402) derivatives structurally related to this compound has revealed a strong potential for H3R antagonism. A number of these compounds exhibit high affinity for the human H3 receptor (hH3R), with Ki values often falling in the nanomolar range. acs.orgnih.gov For instance, certain piperidine derivatives have demonstrated pKi values between 8.35 and 8.56. acs.org

The nature of the substituent on the piperidine or piperazine ring plays a critical role in determining H3R affinity. Studies comparing piperidine and piperazine moieties have shown that the piperidine scaffold is a key structural element for achieving dual affinity for both H3 and sigma-1 (σ1) receptors. nih.gov Interestingly, the replacement of a piperazine ring with a piperidine does not always significantly impact H3R affinity. nih.gov However, direct substitution on the piperazine N4 nitrogen with simple cycloalkyl carbonyl groups has been observed to negatively affect hH3R binding. nih.gov

| Compound Type | Modification | hH3R Ki (nM) |

|---|---|---|

| Piperidine Derivative | 4-Pyridyl analogue | 7.7 - 69 |

| Piperazine Derivative | p-nitro-phenyl derivative | Moderate Affinity |

| Piperazine Derivative | m-methoxy-phenyl derivative | 518 |

| Piperidine Derivative | Unsubstituted | 2.7 - 6.2 |

Sigma Receptors (σ1R, σ2R) Binding

Sigma receptors, initially mistaken for a subtype of opioid receptors, are now recognized as a distinct class of proteins with two main subtypes, σ1R and σ2R. The σ1 receptor, a ligand-regulated chaperone protein, is implicated in a variety of cellular functions and is considered a target for neurological and psychiatric conditions. acs.org

Many derivatives of this compound show significant affinity for both sigma receptor subtypes. The piperidine moiety has been identified as a crucial structural feature for dual H3/σ1 receptor activity. nih.govacs.org The protonated form of the piperidine ring is believed to engage in a critical salt bridge interaction within the σ1R binding pocket. acs.org

The selectivity for σ1R versus σ2R can be modulated by structural modifications. For example, in a series of biphenyl (B1667301) derivatives with a three-carbon chain linker, high σ2/σ1 selectivity ratios were observed. acs.org Conversely, piperidine derivatives have been developed that show high affinity and selectivity for the σ1 receptor. mdpi.com For instance, certain N-cyclohexylpiperazine derivatives have been identified as high-affinity σ2 receptor ligands, though often with limited selectivity over the σ1 receptor. mdpi.com

| Compound Type | Modification | σ1R Ki (nM) | σ2R Ki (nM) | σ2/σ1 Ratio |

|---|---|---|---|---|

| Piperazine Derivative | Pyrazine-2-yl group | 7.6 | 27 | 3.55 |

| Biphenyl Derivative | Three-carbon chain | - | - | 11.3 - 13.2 |

| Aniline Derivative | - | - | - | 24.2 |

Dopamine Receptors (D2, D3, D4) Binding and Selectivity

Dopamine receptors are central to numerous physiological processes, and their dysregulation is linked to various neuropsychiatric disorders. The D2-like family of dopamine receptors, which includes the D2, D3, and D4 subtypes, are primary targets for antipsychotic medications. lookchem.com

While direct binding data for this compound on dopamine receptors is scarce, studies on structurally related 3-phenylpiperidines and other derivatives offer insights into potential interactions. Research has shown that modifications to the piperidine ring and its substituents can lead to compounds with high affinity and selectivity for specific dopamine receptor subtypes. lookchem.com

For example, certain 3-phenylpiperidine (B1330008) derivatives have been identified as selective dopamine autoreceptor agonists. biosynth.com The development of D3 receptor-selective compounds has been a significant area of research, with some molecules showing nanomolar affinity for D3R and selectivity over D2R. This selectivity is often achieved by modifications that reduce affinity for the D2 receptor rather than enhancing D3R affinity. nih.gov The binding pockets of D2 and D3 receptors are highly homologous, making the design of highly selective ligands challenging. nih.gov

| Compound | D2R Ki (nM) | D3R Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|

| Substituted-4-phenylpiperazine analogue | 433 | 1.1 | ~394 |

| Substituted-4-phenylpiperazine analogue (lacking 3-OH) | 103 | 1.4 | ~74 |

Opioid Receptor Interactions (e.g., µ-opioid)

Opioid receptors, including the µ (mu), δ (delta), and κ (kappa) subtypes, are critical targets for pain management. nih.gov While the primary focus of research on this compound derivatives has not been on opioid receptors, some structurally related compounds have been investigated for their interactions with these targets.

It's important to note that sigma receptors were initially misclassified as a subtype of opioid receptors, indicating some overlapping pharmacology. acs.org However, direct, high-affinity interactions between the core this compound structure and opioid receptors have not been extensively documented in the available literature. Studies on dual-target ligands have explored combining µ-opioid receptor (MOR) agonism with dopamine D3 receptor (D3R) antagonism in different structural scaffolds, but these are not direct derivatives of the compound . nih.gov

General Biochemical Pathway Modulation and Cellular Activity in Research Models

The broader biological activities of pyridine, piperidine, and related heterocyclic structures have been a subject of considerable research, revealing a wide range of cellular and biochemical effects. While specific studies on this compound are limited, the activities of its constituent chemical moieties provide a basis for potential biological effects.

Pyridone-containing compounds, which are structurally related to the piperidin-2-one moiety, are known to be involved in various biochemical pathways. For instance, certain pyridones are catabolites of nicotinamide (B372718) and are associated with cellular oxidation processes. nih.gov Some ribosylated forms of pyridones have been shown to induce autophagy in cell models. nih.gov

Piperidone analogs are recognized for their diverse biological applications and serve as precursors for many biologically active compounds. nih.gov Derivatives of piperidine are found in numerous natural products and pharmaceuticals, exhibiting a wide array of pharmacological activities. nih.gov

Furthermore, various pyridine derivatives have been synthesized and evaluated for a range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. nih.govnih.govnih.gov For example, 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are structurally similar to the title compound, have demonstrated significant in vitro antibacterial activity. nih.gov Other research has focused on pyrrolopyridine derivatives, which have shown potential in modulating cellular processes related to cancer and diabetes by interacting with targets like PI3Kγ. nih.gov

Medicinal Chemistry and Chemical Biology Applications of 3 Pyridine 3 Carbonyl Piperidin 2 One Scaffolds

Design and Synthesis of Novel Pharmacological Agents based on Piperidinone-Pyridine Scaffolds

The piperidinone-pyridine core is a recognized "privileged structure" in drug discovery, with both fragments appearing in numerous approved therapeutic agents. acs.org The pyridine (B92270) ring, a common bioisostere of a phenyl ring, can enhance aqueous solubility and offers a key hydrogen bond acceptor site. nih.govnih.gov The piperidinone lactam provides a rigid, three-dimensional scaffold that can be functionalized to orient substituents in precise vectors for optimal target engagement. mdpi.com

The synthesis of such scaffolds can be approached through various established organic chemistry reactions. A general strategy for the synthesis of 3-acyl-piperidin-2-ones involves the acylation of a piperidin-2-one enolate. More complex, multi-component reactions have also been developed to generate highly substituted piperidin-2-one structures in a highly diastereoselective manner, demonstrating the accessibility of these scaffolds. researchgate.netresearchgate.net For instance, a four-component reaction using pyridinium (B92312) ylides, aldehydes, Michael acceptors, and ammonium (B1175870) acetate (B1210297) has been shown to produce complex piperidin-2-one-substituted pyridinium salts with high stereocontrol. researchgate.net

While the direct synthesis of 3-(pyridine-3-carbonyl)piperidin-2-one is not extensively detailed in isolation, the synthesis of closely related analogues underscores the tractability of this chemical class. A notable example is the development of 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents. nih.govfrontiersin.org In these studies, researchers designed molecules to mimic linezolid, replacing its morpholine (B109124) ring with various pyridine-containing heterocycles. The synthesis involved multiple steps, starting from commercially available materials like 2-chloro-5-nitropyridine, and proceeding through key intermediates to yield the final bioactive compounds. nih.gov

The biological evaluation of these analogues revealed potent activity against a panel of Gram-positive bacteria. The structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the scaffold for antibacterial efficacy.

Table 1: Antibacterial Activity of Selected 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

| Compound | Modifications | Minimum Inhibitory Concentration (MIC) in μg/mL | |||

|---|---|---|---|---|---|

| S. aureus (ATCC25923) | S. pneumonia (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | ||

| Linezolid (Control) | Reference Drug | 2 | 1 | 2 | 1 |

| Compound 21b nih.gov | Fluorinated pyridine ring, specific side chain | 2 | 1 | 4 | 1 |

| Compound 21d nih.gov | Fluorinated pyridine ring, different side chain | 4 | 1 | 4 | 1 |

| Compound 21f nih.gov | Fluorinated pyridine ring, yet another side chain | 4 | 2 | 4 | 2 |

Data sourced from studies on antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.govfrontiersin.org

These findings demonstrate that the piperidinone-pyridine scaffold can serve as an effective template for the design of new pharmacological agents, with the potential for fine-tuning biological activity through systematic chemical modification. nih.gov

Lead Discovery and Optimization Strategies Employing the this compound Motif

Scaffold hopping is a powerful lead-optimization strategy where the core molecular structure (scaffold) of a known active compound is replaced with a structurally different one, while maintaining or improving biological activity and optimizing physicochemical properties. nih.govmdpi.com This technique is particularly useful for navigating intellectual property landscapes and mitigating issues like poor metabolic stability associated with an original scaffold. nih.gov The piperidinone-pyridine motif is an attractive candidate for scaffold hopping due to its combination of desirable features.

A pertinent example is the development of inhibitors for mutant isocitrate dehydrogenase 1 (mIDH1), a target in oncology. mdpi.com Starting with a known inhibitor, researchers used computational methods to perform scaffold hopping. Interestingly, when redesigning a portion of the template molecule, the pyridin-2-one scaffold emerged as a highly favorable replacement, leading to compounds with strong predicted binding affinities. mdpi.com Another study on phosphodiesterase 10A (PDE10A) inhibitors successfully replaced metabolically liable quinoline (B57606) and thiazole (B1198619) rings with more electron-deficient and stable pyridine and pyrazole (B372694) rings, respectively, significantly improving the compound's clearance profile. nih.gov

Table 2: Example of Scaffold Hopping for Property Improvement

| Original Scaffold Fragment | Replacement Scaffold Fragment | Rationale / Outcome | Reference |

|---|---|---|---|

| Quinoline | Pyridine | Reduced oxidative metabolism, lowered clearance. | nih.gov |

| Thiazole | Pyrazole | Addressed metabolic liability, improved stability. | nih.gov |

| Various (in proteasome inhibitors) | Multiple new scaffolds | Identified compounds with significantly improved aqueous and simulated intestinal fluid solubility. | dundee.ac.uk |

The "escape from flatland" concept in medicinal chemistry advocates for moving away from flat, aromatic, sp²-rich molecules towards more three-dimensional, sp³-rich structures. nih.gov Analysis of clinical candidates has shown a correlation between increased molecular three-dimensionality (measured by metrics like fraction of sp³ hybridized carbons, or Fsp³) and a higher probability of clinical success. nih.govsoton.ac.uk Molecules with greater saturation tend to have improved solubility, better selectivity, and more favorable physicochemical properties. mdpi.comnih.gov

The this compound scaffold is an excellent embodiment of this principle. While the pyridine ring is planar, the piperidin-2-one ring is a non-planar, saturated heterocycle. This inherent three-dimensionality provides a rigid framework that can project substituents into defined regions of three-dimensional space, allowing for more specific and optimized interactions with protein binding sites. mdpi.com

The use of such 3D scaffolds is a key strategy in modern drug discovery. researchgate.netresearchgate.net For example, spirocyclic piperidinone derivatives have been synthesized as conformationally restricted building blocks precisely to explore 3D chemical space. mdpi.comresearchgate.net In one instance, a spirooxindolopyrrolidine-embedded piperidinone was developed as an anticancer agent, with the authors reasoning that the rigid, three-dimensional spirocyclic structure was crucial for its biological activity. mdpi.com The introduction of defined stereogenic centers on the piperidinone ring further enhances its utility as a 3D scaffold. researchgate.net

This compound as a Key Intermediate in Complex Molecule Synthesis

The structural components of this compound make it a valuable building block, or key intermediate, in the synthesis of more complex molecules. The piperidinone ring can be synthesized from various precursors, including the reduction of corresponding pyridones. google.com For example, 1-BOC-3-piperidone, a closely related and valuable intermediate, is synthesized in a three-step sequence starting from 3-hydroxypyridine, involving reduction, protection of the ring nitrogen, and subsequent oxidation. google.com

Modern catalytic methods provide elegant pathways to functionalized piperidines. A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to couple dihydropyridines with aryl boronic acids, yielding 3-substituted tetrahydropyridines with high enantioselectivity. acs.orgorganic-chemistry.org These products are direct precursors to a wide range of enantioenriched 3-substituted piperidines after a final reduction step. This strategy has been used in the formal syntheses of important clinical and preclinical drug candidates, including (-)-Preclamol and Niraparib, highlighting the value of such piperidine-based intermediates. acs.org The this compound scaffold, possessing both a reactive carbonyl group and a functionalizable piperidinone core, is well-suited to serve as a similar key intermediate for accessing libraries of diverse and complex drug-like molecules.

Development of Chemical Probes for Biological Target Identification

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's biological function. nih.gov The development of a high-quality chemical probe is essential for validating new drug targets. A typical photoaffinity probe, a powerful type of chemical probe, consists of three key components: a pharmacophore that binds to the target, a photoreactive group that forms a covalent bond upon light activation, and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and isolation of the target protein. mdpi.com

The this compound scaffold could serve as the pharmacophore for a chemical probe. To develop such a probe, the scaffold would be chemically modified to incorporate the other necessary components without disrupting its binding to the target protein. For example, a photoreactive group like a benzophenone (B1666685) or an aryl azide (B81097) could be appended at a position on the scaffold shown to be non-essential for biological activity. Similarly, a reporter tag could be attached, often via a flexible linker, to facilitate subsequent detection.

The design of benzophenone-based photoaffinity probes for an anti-HIV agent illustrates this process. mdpi.com Researchers incorporated a benzophenone group onto the parent scaffold and an N-alkoxycarbonyl piperidine (B6355638) ligand to maintain potent activity, creating a tool to covalently label and identify the compound's molecular target. mdpi.com A similar strategy could be applied to a biologically active molecule derived from the this compound scaffold to elucidate its mechanism of action by identifying its direct binding partners within the cell.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.